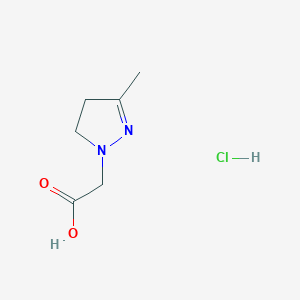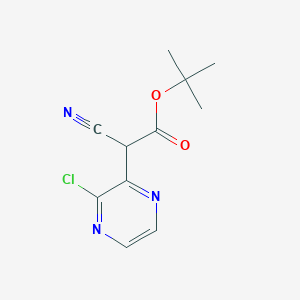
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride
Übersicht
Beschreibung
“(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride” is a chemical compound with the empirical formula C6H9ClN2O3 and a molecular weight of 192.60 . It is a solid in form .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C(C1)N(CC(O)=O)N=C1C.[H]Cl . The InChI key is AJJYJOMPYGWRFD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride” is a solid . Unfortunately, the retrieved data does not provide further physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Pharmacological Research: Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating tropical diseases. A recent study demonstrated that derivatives of this compound showed significant activity against Leishmania aethiopica and Plasmodium berghei, which are the causative agents of leishmaniasis and malaria, respectively . The derivatives exhibited superior antipromastigote activity and were found to be more effective than standard drugs in in vitro and in vivo studies .
Organic Synthesis: Photoluminescent Materials
Pyrazole-bearing compounds, including (3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride, are known for their excellent fluorescence properties. They have been used in the synthesis of photoluminescent materials, which have applications in organic nonlinear optical materials and photorefractive materials .
Chemical Research: Molecular Docking Studies
The compound’s derivatives have been utilized in molecular docking studies to understand their interaction with biological targets. This is crucial for the design of new drugs, especially in the context of antileishmanial and antimalarial drugs where resistance is a growing concern .
Material Science: Hole Transport Characteristics
Derivatives of this compound have been explored for their hole transport characteristics. These properties are valuable in the development of materials for electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor technologies .
Analytical Chemistry: Synthesis of Fluorescent Probes
The compound’s ability to form fluorescent derivatives makes it a candidate for the synthesis of fluorescent probes. These probes can be used in various analytical chemistry applications, including the detection and quantification of biological and chemical substances .
Biochemistry: Enzyme Inhibition Studies
Research has indicated that pyrazole derivatives can act as enzyme inhibitors. This is particularly relevant in the study of diseases where enzyme activity is dysregulated. The compound’s derivatives could be used to study enzyme inhibition in a biochemical context .
Medicinal Chemistry: Drug Design and Development
Given its pharmacological potential, this compound is of interest in medicinal chemistry for drug design and development. Its derivatives could be modified to enhance their efficacy and reduce toxicity, leading to the development of new therapeutic agents .
Environmental Science: Photodegradation Studies
The photoluminescent properties of this compound’s derivatives also make them suitable for environmental science applications, such as studying the photodegradation of pollutants. This can help in understanding the breakdown of harmful chemicals in the environment .
Eigenschaften
IUPAC Name |
2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-5-2-3-8(7-5)4-6(9)10;/h2-4H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKEPWLTQNLJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(CC1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700636 | |
| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4,5-dihydro-1H-pyrazol-1-YL)acetic acid hydrochloride | |
CAS RN |
1134333-91-7 | |
| Record name | (3-Methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















